1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives, which are characterized by a five-membered aromatic ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its biological activity and structural properties.
The compound can be synthesized through various methods, as detailed in scientific literature and patents. A significant source of information regarding its synthesis and applications comes from research articles and patents that explore the preparation and utilization of imidazole derivatives in pharmaceutical contexts .
1-(pyrrolidin-2-ylmethyl)-1H-imidazole is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also categorized as an alkaloid-like compound because of its biological activity, which may influence various physiological processes.
The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole typically involves a two-step process:
The synthesis often requires careful control of reaction conditions, including temperature and time, to optimize yields and purity. The use of multigram preparations has been demonstrated for creating libraries of related compounds, which are useful for lead-oriented synthesis in drug discovery .
The molecular structure of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole consists of a pyrrolidine ring attached to a methyl group that is further connected to an imidazole ring. The structural formula can be represented as follows:
The compound's molecular weight is approximately 180.22 g/mol. The presence of both nitrogen atoms in the imidazole ring and the pyrrolidine moiety contributes to its unique chemical properties.
1-(pyrrolidin-2-ylmethyl)-1H-imidazole can participate in various chemical reactions typical for imidazole derivatives, including:
Reactions involving this compound often require specific conditions such as the presence of catalysts or specific solvents to facilitate reactivity and improve yields.
The mechanism of action for 1-(pyrrolidin-2-ylmethyl)-1H-imidazole is primarily linked to its interaction with biological targets. It may function as an enzyme inhibitor or modulator, affecting pathways relevant to various diseases.
Studies have indicated that imidazole derivatives can interact with heme-containing enzymes, influencing their activity through competitive inhibition mechanisms . The exact pathways and targets may vary based on structural modifications.
Relevant data suggest that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-(pyrrolidin-2-ylmethyl)-1H-imidazole has several applications in scientific research:
Research continues to explore its potential therapeutic effects and applications across various fields, including biochemistry and pharmacology .
The chiral synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole hinges on precise stereocontrol at the pyrrolidine C2 position. A robust two-step protocol employs N-Cbz-protected L-prolinol mesylate as a key intermediate. Alkylation of imidazole with this electrophile occurs regioselectively at the imidazole N1 position, followed by catalytic hydrogenation (Pd/C, H₂) to cleave the Cbz group, yielding the enantiopure target compound. This method delivers the (S)-enantiomer in 65% overall yield with >99% enantiomeric excess (ee), leveraging the inherent chirality of L-proline derivatives [5] [6]. Alternative routes utilize N-Boc-pyrrolidine-2-carbaldehyde, followed by reductive amination with imidazole and NaBH₃CN, achieving moderate yields (45–60%) but requiring additional chiral resolution steps when racemic aldehydes are used [5].
Table 1: Stereoselective Routes to 1-(Pyrrolidin-2-ylmethyl)-1H-imidazole
Starting Material | Key Reagent/Conditions | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
N-Cbz-L-prolinol mesylate | Imidazole, K₂CO₃; then H₂/Pd/C | 65 | >99 | [5] |
N-Boc-prolinal | Imidazole, NaBH₃CN, MeOH | 45–60 | Requires resolution | [6] |
Proline-derived aziridine | Cu(OTf)₂, imidazole, 60°C | 55 | 92 | [9] |
Multicomponent reactions (MCRs) enable efficient construction of complex imidazole-pyrrolidine hybrids. A notable approach involves the Debus-Radziszewski reaction, where glyoxal, ammonia (from NH₄OAc), and an aldehyde condense with 2-(aminomethyl)pyrrolidine to afford 2,4,5-trisubstituted imidazoles bearing the pyrrolidinylmethyl arm. ZnO-nanocatalyst-mediated reactions in ethanol (70°C, 2 h) achieve 85–92% yields, demonstrating broad functional group tolerance for electron-donating and withdrawing aryl aldehydes [9] [10]. Microwave-assisted variants using SiO₂-NH₂ catalysts reduce reaction times to 15–30 minutes while maintaining yields >80%, highlighting greener pathways [10]. For benzimidazole variants, cyclo-condensation of o-phenylenediamine with pyrrolidine-2-carbaldehyde and trimethyl orthoformate under oxidant-free conditions delivers N-(pyrrolidin-2-ylmethyl)benzimidazoles in 78% yield [7].
Denitrogenative transannulation of NH-1,2,3-triazoles offers a versatile route to imidazole-pyrrolidine hybrids. NH-triazoles, accessible via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), undergo in situ acylation with trifluoroacetic anhydride (TFAA) to generate reactive N-acyltriazolium intermediates. Rh₂(OAc)₄-catalyzed denitrogenation (80°C, CH₂Cl₂) induces ring expansion, forming 4-(pyrrolidin-2-yl)imidazoles regioselectively. This method achieves 70–75% yields for substrates with N-Boc-pyrrolidine tethered alkynes, though enantioselectivity control remains challenging [9]. Alternative Ru(II)-pincer complexes facilitate triazole cleavage with nitriles, yielding 2-aminosubstituted imidazoles (60% yield), though pyrrolidine-functionalized substrates require optimization [2].
Table 2: Denitrogenative Routes to Imidazole Derivatives
Triazole Precursor | Catalyst/Reagent | Product | Yield (%) | Limitations |
---|---|---|---|---|
N-Boc-pyrrolidine-tethered alkyne + azide | Rh₂(OAc)₄, TFAA | 4-(N-Boc-pyrrolidin-2-yl)imidazole | 70–75 | Moderate ee |
Vinyl azide + cyanamide | K₂CO₃, t-BuOH, Δ | 2-Amino-4-(pyrrolidinyl)imidazole | 60 | Low functional diversity |
Enantiopure 1-(pyrrolidin-2-ylmethyl)-1H-imidazole is critical for kinase inhibition. Kinetic resolution using immobilized Pseudomonas fluorescens lipase (PFL) selectively acylates the (R)-enantiomer of racemic 1-(pyrrolidin-2-ylmethyl)-1H-imidazole with vinyl acetate in MTBE, leaving the (S)-enantiomer unreacted (45% yield, 98% ee) [1]. Chiral Lewis acid catalysis employs Cu(II)-BOX complexes to direct imidazole alkylation of 2-(chloromethyl)pyrrolidine, affording the (S)-product in 90% ee but requiring stoichiometric catalyst loads [2]. Asymmetric hydrogenation of prochiral N-(1H-imidazol-1-ylmethyl) pyrrolines using Ir-(S)-SegPhos catalysts achieves 95% ee and >90% conversion under 50 bar H₂ pressure, though scalability is constrained by high-pressure equipment [1] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1